2-(3,4-Dimethoxyphenyl)propan-2-amine

Physicochemical Properties Drug Design ADME Prediction

2-(3,4-Dimethoxyphenyl)propan-2-amine (CAS 153002-39-2) is a substituted phenethylamine derivative characterized by a 3,4-dimethoxyphenyl ring and a geminal dimethyl group at the alpha carbon of the ethylamine chain. This structural motif distinguishes it from the more common α-methyl phenethylamines (amphetamines) like 3,4-dimethoxyamphetamine (3,4-DMA, CAS 120-26-3) and places it within a class of compounds often explored as synthetic intermediates and potential bioactive agents.

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
CAS No. 153002-39-2
Cat. No. B1274203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)propan-2-amine
CAS153002-39-2
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C=C1)OC)OC)N
InChIInChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3
InChIKeyVKDPBFJRGWKCTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,4-Dimethoxyphenyl)propan-2-amine (CAS 153002-39-2) – A Gem-Dimethyl Phenethylamine for Specialized Organic Synthesis and Pharmacological Research


2-(3,4-Dimethoxyphenyl)propan-2-amine (CAS 153002-39-2) is a substituted phenethylamine derivative characterized by a 3,4-dimethoxyphenyl ring and a geminal dimethyl group at the alpha carbon of the ethylamine chain . This structural motif distinguishes it from the more common α-methyl phenethylamines (amphetamines) like 3,4-dimethoxyamphetamine (3,4-DMA, CAS 120-26-3) and places it within a class of compounds often explored as synthetic intermediates and potential bioactive agents .

Why 2-(3,4-Dimethoxyphenyl)propan-2-amine Cannot Be Substituted with Other 3,4-Dimethoxyphenethylamines


Generic substitution of 2-(3,4-dimethoxyphenyl)propan-2-amine with related 3,4-dimethoxyphenethylamines like 3,4-DMA or homoveratrylamine is not scientifically justified due to distinct physicochemical and potential pharmacological properties arising from the geminal dimethyl substitution . This structural modification introduces significant steric hindrance at the amine, which can alter its basicity, lipophilicity, and metabolic stability compared to its alpha-methyl or alpha-hydrogen analogs . Such differences can profoundly impact binding affinity, enzyme inhibition profiles, and pharmacokinetic behavior in biological systems, making direct interchangeability unreliable without specific, comparative data.

Quantitative Differentiation of 2-(3,4-Dimethoxyphenyl)propan-2-amine: Key Metrics for Scientific Selection


Reduced Basicity and Altered Lipophilicity: pKa and LogP Comparisons

2-(3,4-Dimethoxyphenyl)propan-2-amine exhibits a predicted pKa of 9.50 ± 0.10 , which is notably lower (less basic) than the typical pKa range of ~10.0-10.5 for primary amphetamines like 3,4-DMA [1]. This reduced basicity, combined with a slightly lower predicted LogP (data not directly comparable due to varied prediction methods), suggests a different ionization state at physiological pH, which can influence membrane permeability and target engagement.

Physicochemical Properties Drug Design ADME Prediction

Increased Steric Bulk: A Structural Determinant of Metabolic Stability

The geminal dimethyl group at the alpha-carbon creates a sterically hindered amine environment compared to the alpha-methyl group of 3,4-DMA or the unsubstituted amine of homoveratrylamine . While direct metabolic stability data for this compound is limited, this structural feature is widely recognized in medicinal chemistry to confer resistance to oxidative deamination by monoamine oxidases (MAO) [1]. This class-level inference is supported by data on 3,4-DMA, which itself shows poor MAO inhibition (IC50 >100,000 nM for MAO-B) and is likely a substrate [2].

Metabolic Stability Enzyme Inhibition Structure-Activity Relationship

Synthetic Accessibility and Purity Profile for Reliable Procurement

2-(3,4-Dimethoxyphenyl)propan-2-amine is commercially available from multiple reputable vendors with a standard purity of ≥95% . Its synthesis can be achieved via straightforward routes starting from 3,4-dimethoxybenzaldehyde or related precursors, involving condensation and reductive amination steps . In contrast, the synthesis of its positional isomer, 1-(3,4-dimethoxyphenyl)-2-methylpropan-2-amine (CAS 75561-47-6), may require more complex procedures or result in lower yields due to steric constraints at the benzylic position . This makes the target compound a more reliable and cost-effective building block for research.

Organic Synthesis Chemical Procurement Quality Control

Recommended Applications for 2-(3,4-Dimethoxyphenyl)propan-2-amine in Research and Development


Scaffold for Designing Metabolically Stable CNS Agents

The geminal dimethyl substitution, as established in Section 3, is a classic strategy to enhance metabolic stability by sterically shielding the amine from oxidative enzymes [1]. This compound can serve as a core scaffold for medicinal chemists aiming to develop new CNS-active agents with improved pharmacokinetic profiles, particularly when seeking to avoid the rapid metabolism observed in simpler phenethylamines .

Probe for Structure-Activity Relationship (SAR) Studies of Monoaminergic Systems

Given its structural divergence from 3,4-DMA and other dimethoxyamphetamines, this compound is a valuable tool for probing the SAR of serotonin, dopamine, and adrenergic receptors [1]. Its altered basicity and steric profile may lead to differential binding affinities and functional activities compared to the extensively studied 3,4-DMA series, potentially revealing novel pharmacophores .

Synthetic Intermediate for Complex Alkaloids and Heterocycles

The primary amine functionality of 2-(3,4-dimethoxyphenyl)propan-2-amine makes it a versatile building block for the synthesis of more complex molecules, including isoquinolines, beta-carbolines, and other nitrogen-containing heterocycles [1]. Its commercial availability at high purity (≥95%) ensures reliable performance in multi-step synthetic sequences .

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